molecular formula C19H17NO3 B14887479 Bomcc

Bomcc

Cat. No.: B14887479
M. Wt: 307.3 g/mol
InChI Key: LZAZKAPOANXQIU-UHFFFAOYSA-N
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Description

The compound 7-benzyloxymethyloxy-3-cyanocoumarin, commonly referred to as BOMCC, is a fluorogenic substrate used in various biochemical assays. It is particularly known for its application in cytochrome P450 enzyme assays, where it exhibits minimal fluorescence until it undergoes oxidation. Upon oxidation, this compound releases a highly fluorescent product, making it a valuable tool in high-throughput screening for enzyme-drug interactions and cytochrome P450 inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyloxymethyloxy-3-cyanocoumarin involves the reaction of 7-hydroxy-3-cyanocoumarin with benzyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 7-benzyloxymethyloxy-3-cyanocoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-benzyloxymethyloxy-3-cyanocoumarin primarily undergoes oxidation reactions. The cytochrome P450 enzymes metabolize the compound at specific oxidation sites, leading to the release of a fluorescent product. This oxidation process is crucial for its application in biochemical assays .

Common Reagents and Conditions

The oxidation of 7-benzyloxymethyloxy-3-cyanocoumarin is typically carried out using cytochrome P450 enzymes in the presence of cofactors such as NADPH. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .

Major Products Formed

The major product formed from the oxidation of 7-benzyloxymethyloxy-3-cyanocoumarin is a highly fluorescent compound. This product is used to measure enzyme activity and inhibition in various biochemical assays .

Mechanism of Action

The mechanism of action of 7-benzyloxymethyloxy-3-cyanocoumarin involves its metabolism by cytochrome P450 enzymes. The enzymes oxidize the compound at specific sites, leading to the release of a fluorescent product. This fluorescence is then measured to determine enzyme activity and inhibition. The molecular targets include various isoforms of cytochrome P450, and the pathways involved are primarily related to oxidative metabolism .

Comparison with Similar Compounds

7-benzyloxymethyloxy-3-cyanocoumarin is unique due to its high sensitivity, superior fluorescence, and solubility compared to other fluorogenic probes. Similar compounds include:

These compounds share similar applications but differ in their fluorescence properties and sensitivity, making 7-benzyloxymethyloxy-3-cyanocoumarin a preferred choice for certain assays .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-oxo-6-(phenylmethoxymethoxy)-2,4-dihydro-1H-naphthalene-2-carbonitrile

InChI

InChI=1S/C19H17NO3/c20-11-17-8-15-6-7-18(9-16(15)10-19(17)21)23-13-22-12-14-4-2-1-3-5-14/h1-7,9,17H,8,10,12-13H2

InChI Key

LZAZKAPOANXQIU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CC2=C1C=CC(=C2)OCOCC3=CC=CC=C3)C#N

Origin of Product

United States

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